molecular formula C12H12F2 B14130492 1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene CAS No. 89264-18-6

1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene

Cat. No.: B14130492
CAS No.: 89264-18-6
M. Wt: 194.22 g/mol
InChI Key: ILBSAPXZKQAUOW-UHFFFAOYSA-N
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Description

1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene is an organic compound characterized by the presence of a difluorinated penta-1,4-diene moiety attached to a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene typically involves the introduction of the difluorinated penta-1,4-diene moiety to the benzene ring. This can be achieved through a series of organic reactions, including halogenation, dehydrohalogenation, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The difluorinated moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The pathways involved can vary depending on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 1-(Penta-1,4-dien-2-yl)benzene
  • 1-(1,1-Difluoropenta-1,4-dien-2-yl)benzene

Comparison: Compared to similar compounds, 1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene is unique due to the presence of both the difluorinated moiety and the methyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous.

Properties

CAS No.

89264-18-6

Molecular Formula

C12H12F2

Molecular Weight

194.22 g/mol

IUPAC Name

1-(1,1-difluoropenta-1,4-dien-2-yl)-4-methylbenzene

InChI

InChI=1S/C12H12F2/c1-3-4-11(12(13)14)10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3

InChI Key

ILBSAPXZKQAUOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(F)F)CC=C

Origin of Product

United States

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